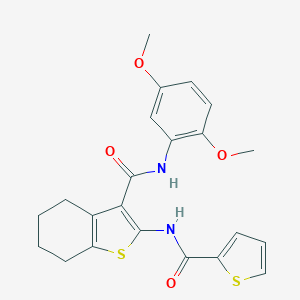
N-(2,5-DIMETHOXYPHENYL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,5-DIMETHOXYPHENYL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-DIMETHOXYPHENYL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. The starting materials might include 2,5-dimethoxyaniline, thiophene-2-carbonyl chloride, and 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. The reactions may involve:
Amidation: Formation of the amide bond between the amine and carboxylic acid groups.
Cyclization: Formation of the benzothiophene ring system.
Substitution: Introduction of the methoxy and thiophene groups.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,5-DIMETHOXYPHENYL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of N-(2,5-DIMETHOXYPHENYL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to specific receptors to modulate their activity.
Pathways: Interference with specific biochemical pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,5-DIMETHOXYPHENYL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE: can be compared with other benzothiophene derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C22H22N2O4S2 |
|---|---|
Molekulargewicht |
442.6 g/mol |
IUPAC-Name |
N-(2,5-dimethoxyphenyl)-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C22H22N2O4S2/c1-27-13-9-10-16(28-2)15(12-13)23-21(26)19-14-6-3-4-7-17(14)30-22(19)24-20(25)18-8-5-11-29-18/h5,8-12H,3-4,6-7H2,1-2H3,(H,23,26)(H,24,25) |
InChI-Schlüssel |
BDEKKHVUWVDTIH-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CS4 |
Kanonische SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CS4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(4-chlorobenzyl)-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B289273.png)
![N-ethyl-2-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B289274.png)
![N-[4-chloro-2-[[2-[(2-methoxyphenyl)carbamoyl]phenyl]carbamoyl]phenyl]furan-2-carboxamide](/img/structure/B289275.png)
![N-{2,4-dichloro-6-[(propylamino)carbonyl]phenyl}-2-furamide](/img/structure/B289277.png)
![N-{2-[(4-bromoanilino)carbonyl]-4,6-dichlorophenyl}-2-furamide](/img/structure/B289278.png)
![N-{2,4-dichloro-6-[(4-chloroanilino)carbonyl]phenyl}-2-furamide](/img/structure/B289279.png)
![2,4-dichloro-N-{4-chloro-2-[(4-methylpiperidin-1-yl)carbonyl]phenyl}benzamide](/img/structure/B289283.png)
![2,4-dichloro-N-{4-chloro-2-[(dipropylamino)carbonyl]phenyl}benzamide](/img/structure/B289284.png)
![2,4-dichloro-N-(2-{[2-(2-hydroxyethyl)-1-piperidinyl]carbonyl}phenyl)benzamide](/img/structure/B289285.png)
![N-(2-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B289286.png)
![N-(2-{[(4-hydroxybutyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B289287.png)
![N-[2-(prop-2-en-1-ylcarbamoyl)phenyl]furan-2-carboxamide](/img/structure/B289288.png)
![N-(4-chloro-2-{[(2-furylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B289289.png)
![N-(4-chloro-2-{[(3-pyridinylmethyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B289291.png)
